(Z)-(Methylamino)(methylimino)methanesulfinic acid
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Overview
Description
Methylamino(methylimino)methanesulfinic acid is a chemical compound with the molecular formula C3H8N2O2S It is a derivative of methanesulfonic acid, where the sulfonic acid group is replaced by a sulfinic acid group, and it contains both methylamino and methylimino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylamino(methylimino)methanesulfinic acid typically involves the reaction of methanesulfonic acid with methylamine and formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of steps involving oxidation and reduction reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methylamino(methylimino)methanesulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to other functional groups.
Substitution: The amino and imino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce compounds with different functional groups.
Scientific Research Applications
Methylamino(methylimino)methanesulfinic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which methylamino(methylimino)methanesulfinic acid exerts its effects involves interactions with various molecular targets. The sulfinic acid group can participate in redox reactions, while the amino and imino groups can form hydrogen bonds and other interactions with target molecules. These interactions can influence the compound’s reactivity and stability in different environments.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A related compound with a sulfonic acid group instead of a sulfinic acid group.
Methylamino(methylimino)methanesulfonic acid: Similar structure but with a sulfonic acid group.
Methanesulfinic acid: Lacks the amino and imino groups present in methylamino(methylimino)methanesulfinic acid.
Uniqueness
Methylamino(methylimino)methanesulfinic acid is unique due to the presence of both methylamino and methylimino groups, which confer distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
55152-72-2 |
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Molecular Formula |
C3H8N2O2S |
Molecular Weight |
136.18 g/mol |
IUPAC Name |
methylamino(methylimino)methanesulfinic acid |
InChI |
InChI=1S/C3H8N2O2S/c1-4-3(5-2)8(6)7/h1-2H3,(H,4,5)(H,6,7) |
InChI Key |
RHRUQDLPGAURSL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)S(=O)O |
Origin of Product |
United States |
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